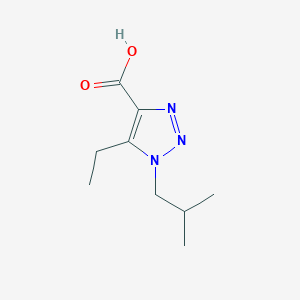
5-Ethyl-1-isobutyl-1h-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound characterized by the presence of a triazole ring, an ethyl group, and an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through the reaction of hydrazine with a suitable aldehyde or ketone in the presence of a strong acid catalyst.
Introduction of Ethyl and Isobutyl Groups: The ethyl and isobutyl groups can be introduced through subsequent alkylation reactions using appropriate alkyl halides and a base.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Amines, alcohols, and alkyl halides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and amines.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties. Medicine: Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which 5-Ethyl-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
1H-1,2,3-Triazole-4-carboxylic acid: A simpler triazole derivative without alkyl substituents.
5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the isobutyl group.
1-Isobutyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the ethyl group.
Uniqueness: 5-Ethyl-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both ethyl and isobutyl groups, which can influence its chemical reactivity and biological activity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in drug development, chemical synthesis, and industrial applications.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-ethyl-1-(2-methylpropyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H15N3O2/c1-4-7-8(9(13)14)10-11-12(7)5-6(2)3/h6H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
SCFCWFYGQSVSQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1CC(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















